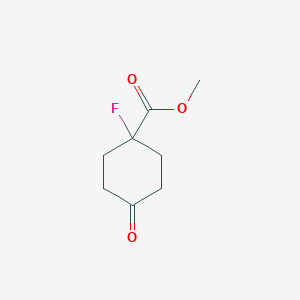

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

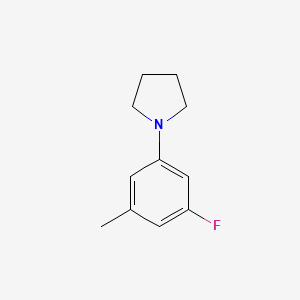

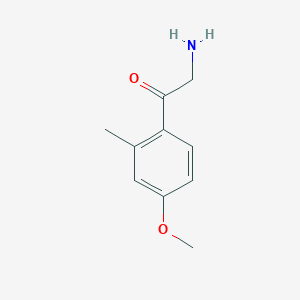

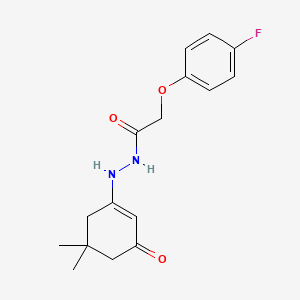

“Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate” is a chemical compound with the molecular formula C8H11FO3 . It has a molecular weight of 174.17 .

Molecular Structure Analysis

The molecular structure of “Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate” consists of a cyclohexane ring with a fluoro group, a methyl ester group, and a ketone group .Applications De Recherche Scientifique

Organic Synthesis

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate: is a valuable building block in organic synthesis. Its fluorinated and ester functional groups make it a versatile reagent for constructing complex molecules. For instance, it can be used in the synthesis of fluorinated analogs of natural products, which are of interest due to their enhanced biological activity and stability .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of potential pharmaceuticals. The introduction of a fluorine atom into a molecular structure can significantly alter a drug’s properties, such as metabolic stability, lipophilicity, and bioavailability .

Agricultural Chemistry

The compound’s reactivity makes it suitable for creating agrochemicals, particularly fluorinated herbicides and fungicides. These fluorinated compounds often exhibit superior efficacy and selectivity in controlling pests and diseases in crops .

Material Science

Fluorinated organic compounds like Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate are used in material science to develop advanced polymers and coatings. These materials display unique properties such as resistance to solvents, oils, and other chemicals .

Catalysis

This compound can act as a ligand or a co-catalyst in various catalytic processes. Its structural features enable it to bind to metal centers, facilitating asymmetric synthesis reactions that are crucial in producing enantiomerically pure substances .

Analytical Standards

Due to its well-defined structure and purity, Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate can be used as an analytical standard in chromatography and mass spectrometry. It helps in the accurate quantification and identification of complex mixtures .

Safety and Hazards

“Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate” is classified as a dangerous substance. It has a signal word of “Danger” and is classified as Class 8 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propriétés

IUPAC Name |

methyl 1-fluoro-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUDWWZZVBMFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)